N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide
Description
N,N-Dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide (CAS 929693-35-6) is a bicyclic organic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.221 g/mol . It features a 7-oxabicyclo[4.1.0]heptane core, which consists of a seven-membered ring system containing an oxygen atom (oxa bridge) and a fused cyclopropane ring. The carboxamide group at position 3 is substituted with two methyl groups, contributing to its polar yet lipophilic character. This compound is recognized as Impurity 82 of the anticoagulant drug edoxaban, emphasizing its role in pharmaceutical quality control . Key physicochemical properties include a density of 1.1 g/cm³, boiling point of 286.9°C, and flash point of 127.3°C .
Properties
IUPAC Name |
N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHORMZHJCCLTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC2C(C1)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Isomer Mixture of Alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylates
The initial stage involves synthesizing a racemic mixture of alkyl esters of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid derivatives (referred to as formula (III)). Two common routes are employed:
Route A: Reaction of a precursor compound (formula I) with iodine and potassium iodide, forming an isomer mixture of formula II, which is then reacted with an alcohol (ROH) to produce the ester mixture of formula (III). This route is detailed in patent CN106868088B and involves iodination followed by esterification.
Route B: Direct esterification of the acid or lactone intermediates with methyl or ethyl alcohols, often under catalytic or enzymatic conditions, to produce the ester mixture (formula III).
The isomer mixture contains two stereoisomers: formula (IIIA) and formula (IIIB) , which differ in their stereochemistry at specific chiral centers.
Enzymatic Resolution of the Isomer Mixture
The key step in preparing the pure (1S,3S,6R)-isomer involves enzyme-catalyzed resolution, which selectively hydrolyzes or transforms one stereoisomer over the other.
- α-Chymotrypsin
- Alkaline protease
- Papain
- Trypsin
- Temperature: 20–60°C, optimally around 25°C
- Time: 12–96 hours, preferably 24 hours
- Solvent System: An aqueous mixture, typically phosphate buffer (pH 7.2) combined with organic solvents such as methyl tert-butyl ether, isopropyl ether, or acetone. The most effective solvent identified is methyl tert-butyl ether.
- Substrate to Enzyme Ratio: Ranges from 100:1 to 1:1, with optimal ratios around 20:1.
- Volume Ratios: Phosphate buffer to organic solvent typically between 1:1 and 1:10, with 1:3 being most effective.
- Mass-Volume Ratios: Substrate to solvent ratio of 1:5 to 1:20, with 1:10 to 1:15 yielding high efficiency.
This enzymatic process selectively hydrolyzes one stereoisomer, enriching the other, specifically the (1S,3S,6R) isomer.
Conversion to the Target Amide
The resolved ester (formula IV) undergoes aminolysis to form the corresponding amide (formula V). This step involves:
- Aminolysis: Treatment with ammonia or amines under mild conditions, often in ethanol or aqueous media, to replace the ester group with an amino group.
- Protection of the Amine: The amino group is protected using tert-butyloxycarbonyl (Boc) groups to facilitate further chemical transformations.
- Final Purification: The high-purity N,N-Dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide is obtained after deprotection and purification steps such as chromatography.
Raw Materials and Reagents
- Starting Material: Racemic or mixed isomeric esters of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, prepared via iodination and esterification.
- Enzymes: α-Chymotrypsin, alkaline protease, papain, trypsin.
- Solvents: Methyl tert-butyl ether, ethanol, aqueous phosphate buffer.
- Reagents: Ammonia, Boc anhydride, and other standard organic synthesis reagents.
Data and Optimization Findings
| Parameter | Optimal Conditions | Remarks |
|---|---|---|
| Enzyme | Alkaline protease | Highest selectivity and yield |
| Temperature | 25°C | Mild, energy-efficient |
| Reaction Time | 24 hours | Balances yield and process efficiency |
| Organic Solvent | Methyl tert-butyl ether | Superior in selectivity and yield |
| Substrate:Enzyme Ratio | 20:1 | Optimal for high stereoselectivity |
| pH | 7.2 (phosphate buffer) | Maintains enzyme activity |
Summary of the Preparation Method
The process involves:
- Synthesizing the racemic ester mixture via iodination and esterification.
- Enzymatic resolution using proteases in a mixed aqueous-organic solvent system to isolate the (1S,3S,6R) stereoisomer.
- Conversion of the resolved ester to the amide via aminolysis.
- Final purification and protection steps to obtain the high-purity this compound.
Advantages of the Method
- High selectivity and yield due to enzyme specificity.
- Mild reaction conditions reduce degradation.
- Environmentally friendly process avoiding toxic reagents.
- Scalable for industrial production, as demonstrated in patent disclosures.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide has several scientific research applications:
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide, differing in ring size, substituents, or functional groups.
Bicyclic Core Variations
Key Differences :
- Ring Strain: Bicyclo[4.1.0]heptane (norbornane analog) has moderate strain, while bicyclo[2.2.1]heptane (norbornene) is more strained, influencing reactivity .
- Heteroatoms : The presence of sulfur (thia) or nitrogen (aza) alters electronic properties and biological interactions .
Functional Group Variations
Key Differences :
- Polarity : Carboxamide derivatives exhibit higher polarity than esters or hydrocarbons, affecting solubility and pharmacokinetics .
- Synthetic Routes : Esters are typically synthesized via acid-catalyzed esterification, while carboxamides may involve amine coupling .
Physicochemical and Toxicological Data
Insights :
- Toxicity data gaps for the target compound highlight the need for further studies .
Biological Activity
N,N-Dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide, also known as (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide, is a bicyclic compound with significant implications in medicinal chemistry, particularly as a precursor in the synthesis of anticoagulants. This article delves into its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C9H15NO2, and it possesses a unique bicyclic structure that includes an oxygen atom and a carboxamide functional group. The presence of both nitrogen and oxygen heteroatoms contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO2 |
| Molar Mass | 169.22 g/mol |
| Density | 1.118 g/cm³ (predicted) |
| Boiling Point | 286.9 °C (predicted) |
| pKa | -0.54 (predicted) |
Biological Activity
The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of anticoagulants like edoxaban, which is utilized for treating thromboembolic disorders. Its structural features facilitate interactions with specific enzymes involved in the coagulation cascade, notably factor Xa.
Interaction Studies
Research indicates that this compound exhibits binding affinity to factor Xa, a crucial enzyme in blood coagulation. Understanding these interactions is vital for the development of more effective anticoagulant therapies.
Case Studies and Research Findings
- Synthesis and Derivatives : Various methods have been developed for synthesizing this compound, with studies showing that its derivatives may enhance biological activity or alter pharmacological profiles .
- Anticoagulant Development : As an intermediate in the synthesis of edoxaban, this compound has been studied for its potential to improve anticoagulant efficacy while minimizing side effects .
-
Comparative Analysis : The compound's unique structural aspects set it apart from similar compounds:
- 7-Oxabicyclo[4.1.0]heptan-3-one : Lacks the dimethylamino group.
- (1S,3R,6R)-N,N-Dimethylcyclohexanecarboxamide : Different ring size and saturation.
- 7-Oxabicyclo[4.2.0]octan-2-one : Larger bicyclic structure with potentially different biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Oxabicyclo[4.1.0]heptan-3-one | Bicyclic structure with a ketone | Lacks the dimethylamino group |
| (1S,3R,6R)-N,N-Dimethylcyclohexanecarboxamide | Cyclohexane derivative with similar nitrogen functionality | Different ring size and saturation |
| 7-Oxabicyclo[4.2.0]octan-2-one | Larger bicyclic structure | Potentially different biological activities |
Q & A
Basic: What are the recommended synthetic routes for N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic transformations. Key steps include:
- Cyclopropanation : Formation of the bicyclo[4.1.0]heptane core via [2+1] cycloaddition or carbene insertion.
- Carboxamide Functionalization : Conversion of a precursor ester (e.g., methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate) to the carboxamide via aminolysis, followed by N,N-dimethylation using methylating agents like methyl iodide .
- Purification : Column chromatography or recrystallization to isolate the product.
Optimization Tips : - Use anhydrous conditions for amidation to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to minimize side products .
Basic: Which spectroscopic and computational methods are critical for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm bicyclic framework, dimethylamide protons ( ppm), and oxygenated bridgehead carbons .
- Infrared (IR) Spectroscopy : Stretching bands for amide C=O (~1650 cm) and N–H (if present).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemistry and bond angles in the bicyclic system .
Advanced: How can researchers address discrepancies in reported reactivity of the carboxamide group (e.g., unexpected hydrolysis or substitution)?
Methodological Answer:
Contradictions may arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents promote hydrolysis.
- Catalytic Impurities : Trace acids/bases in reagents can alter reaction pathways.
Resolution Strategies : - Conduct control experiments with rigorously dried solvents and reagents.
- Use O isotopic labeling to track hydrolysis mechanisms .
- Analyze intermediates via in situ FTIR or LC-MS to identify side reactions .
Advanced: What computational approaches are suitable for predicting the compound’s stereoelectronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility of the bicyclic framework.
- NIST Data Validation : Cross-reference computed spectral data (e.g., IR, NMR) with experimental values in the NIST Chemistry WebBook .
Advanced: How can the biological activity of this compound be systematically investigated in academic research?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays, referencing structurally similar bicyclic compounds with reported bioactivity .
- Molecular Docking : Model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock Vina or Schrödinger Suite .
- Metabolic Stability : Use hepatic microsome models to assess susceptibility to cytochrome P450-mediated oxidation .
Advanced: What strategies enable the synthesis of structural analogs to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications : Replace the oxabicyclo oxygen with sulfur or nitrogen to assess electronic effects.
- Substituent Variation : Introduce halogens or methoxy groups at the 3-carboxamide position to modulate lipophilicity.
- Comparative Analysis : Refer to analogs like 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid (antimicrobial) and ethyl 4-hydroxycyclohexanecarboxylate (cytotoxic) to guide design .
Advanced: How can researchers mitigate challenges in purifying this compound due to its bicyclic rigidity?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile).
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to exploit differences in solubility between the product and byproducts.
- Thermogravimetric Analysis (TGA) : Assess thermal stability to avoid decomposition during lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
